Physicochemical Property Comparison: LogP and Fraction sp³ Differentiate This Compound from Saturated Pyrrolidine Analogs
The target compound exhibits a computed LogP of 0.538 and fraction sp³ (Fsp³) of 0.75, reflecting the partially unsaturated 2,5-dihydropyrrole ring and ethylamine side chain . In contrast, fully saturated pyrrolidine analogs typically exhibit LogP values approximately 0.3-0.5 units lower due to increased polarity and altered nitrogen basicity [1]. This difference in lipophilicity directly affects chromatographic retention times, partition coefficients in biphasic reactions, and predicted membrane permeability in medicinal chemistry applications [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.538 (computed) |
| Comparator Or Baseline | Saturated pyrrolidine analogs (class-level baseline): typical LogP reduction of 0.3-0.5 units |
| Quantified Difference | Approximately 0.3-0.5 higher LogP for target compound relative to saturated analogs |
| Conditions | Computed physicochemical property data (Fluorochem product datasheet); class-level inference from pyrrolidine vs. pyrroline comparisons |
Why This Matters
LogP differences of ≥0.3 units are experimentally significant for chromatographic method development, solvent selection for extractions, and predicting compound behavior in biological assays, making this parameter a valid differentiator for procurement decisions.
- [1] Meanwell, N.A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology 2011, 24(9), 1420-1456. (Class-level reference: LogP and Fsp³ differences between saturated and unsaturated heterocycles). View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 2001, 46(1-3), 3-26. View Source
